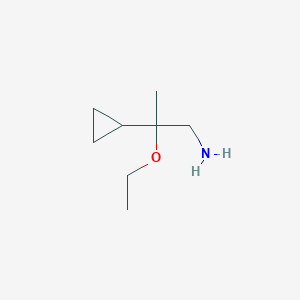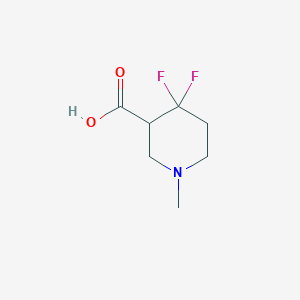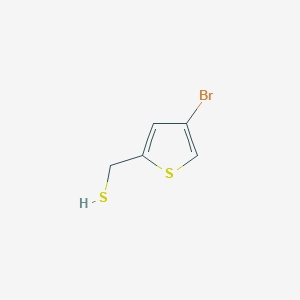
(4-Bromothiophen-2-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromothiophen-2-yl)methanethiol: is a chemical compound with the molecular formula C5H5BrS2 and a molecular weight of 209.13 g/mol . This compound is known for its unique properties and has gained attention in various fields of research and industry.
Métodos De Preparación
Análisis De Reacciones Químicas
Types of Reactions: (4-Bromothiophen-2-yl)methanethiol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes .
Aplicaciones Científicas De Investigación
Chemistry: (4-Bromothiophen-2-yl)methanethiol is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of thiophene derivatives on biological systems. It can serve as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of electronic materials.
Mecanismo De Acción
The mechanism of action of (4-Bromothiophen-2-yl)methanethiol involves its interaction with molecular targets and pathways in biological systems. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular function and activity, depending on the specific biological context.
Comparación Con Compuestos Similares
(4-Bromothiophen-2-yl)methanol: This compound has a similar structure but contains a hydroxyl group instead of a methanethiol group.
(4-Bromothiophen-2-yl)acetonitrile: This compound features a nitrile group instead of a methanethiol group.
Uniqueness: (4-Bromothiophen-2-yl)methanethiol is unique due to the presence of both a bromine atom and a methanethiol group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H5BrS2 |
|---|---|
Peso molecular |
209.1 g/mol |
Nombre IUPAC |
(4-bromothiophen-2-yl)methanethiol |
InChI |
InChI=1S/C5H5BrS2/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2 |
Clave InChI |
JJFMZLGLNKPDAW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1Br)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


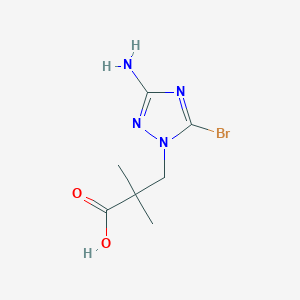
![5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile](/img/structure/B13076300.png)
![tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13076313.png)
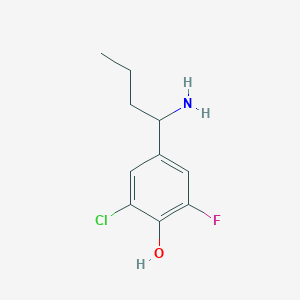
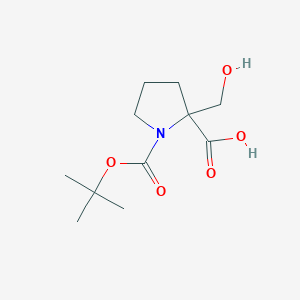
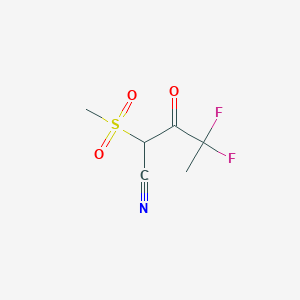
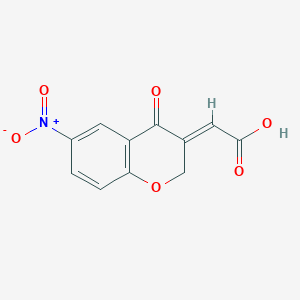
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13076339.png)
![1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13076349.png)
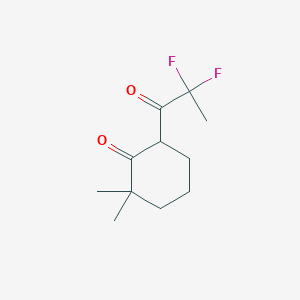
![6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13076363.png)
